3-Bromo-2-methanesulfonylthiophene
Description
3-Bromo-2-methanesulfonylthiophene (CAS 35634-06-1) is a brominated thiophene derivative featuring a methanesulfonyl substituent at the 2-position and a bromine atom at the 3-position of the heterocyclic ring. Its molecular formula is C₅H₅BrO₂S₂, with a molecular weight of 241.13 g/mol. The compound is characterized by its electron-deficient aromatic system due to the electron-withdrawing effects of the sulfonyl (-SO₂-) group, which enhances its reactivity in cross-coupling reactions and nucleophilic substitutions. It is commercially available with a purity of 97% (SH-6480, MFCD30291198) .
This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and functional materials. Its sulfonyl group improves solubility in polar solvents, while the bromine atom serves as a leaving group or coupling site in metal-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
Properties
IUPAC Name |
3-bromo-2-methylsulfonylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2S2/c1-10(7,8)5-4(6)2-3-9-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZYSMIJYPWGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-2-methanesulfonylthiophene involves the reaction of 3-bromo-2-thienyl methyl sulfone with sodium methoxide in dimethylformamide. The reaction mixture is stirred at room temperature and then heated to 70°C. After the reaction is complete, the product is isolated by filtration and washing with ice-water and hexane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methanesulfonylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Sodium Methoxide: Used in the synthesis of this compound.
Dimethylformamide: A common solvent for the reaction.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-2-methanesulfonylthiophene is used in various scientific research areas, including:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Material Science: In the development of new materials with specific properties.
Pharmaceutical Development: As an intermediate in the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methanesulfonylthiophene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the methanesulfonyl group. These functional groups allow the compound to undergo substitution, oxidation, reduction, and coupling reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of 3-bromo-2-methanesulfonylthiophene, highlighting differences in substituents, molecular properties, and applications:
Reactivity in Cross-Coupling Reactions
- This compound : The sulfonyl group activates the bromine atom toward palladium-catalyzed couplings due to its electron-withdrawing nature. For example, it participates in Suzuki-Miyaura reactions with arylboronic acids at mild conditions (e.g., Pd(OAc)₂, K₂CO₃, DMAc, 80°C) .
- 2-Bromo-3-methylthiophene : The methyl group is electron-donating, reducing bromine’s electrophilicity. This necessitates harsher conditions (e.g., higher catalyst loading or temperature) for cross-coupling .
- 3-Bromo-2-methyl-5-phenylthiophene : The phenyl group increases steric hindrance, slowing reaction rates but improving regioselectivity in couplings .
Physical and Chemical Properties
- Solubility: The sulfonyl group in this compound enhances solubility in dimethylacetamide (DMAc) and DMSO compared to methyl- or phenyl-substituted analogs, which are more soluble in nonpolar solvents like toluene .
- Thermal Stability : Sulfonyl-substituted thiophenes exhibit higher thermal stability (decomposition >200°C) due to strong S-O bonds, whereas methyl derivatives degrade at lower temperatures (~150°C) .
Biological Activity
3-Bromo-2-methanesulfonylthiophene is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H6BrO2S2. Its structure includes a bromine atom at the third position and a methanesulfonyl group at the second position of the thiophene ring. This unique configuration contributes to its reactivity and biological properties.
1. Antimicrobial Properties
Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | |
| This compound | Antimicrobial | Escherichia coli |
2. Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research suggests that thiophene derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, a study found that similar compounds reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The methanesulfonyl group is thought to facilitate hydrogen bonding with target proteins, while the thiophene ring provides aromatic stability, allowing for effective binding to enzymes and receptors involved in microbial growth and inflammatory responses.
Case Study: Inhibition of Bacterial Growth
In a controlled laboratory setting, this compound was tested against several bacterial strains:
- Methodology : Bacterial cultures were treated with varying concentrations of the compound, followed by assessment of growth inhibition using the broth microdilution method.
- Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against tested strains.
Research Findings
Recent studies have focused on the synthesis and optimization of thiophene derivatives for enhanced biological activity. A notable research effort involved modifying the bromine and sulfonyl groups to improve solubility and bioavailability.
Table: Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
